Quinoline-6-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of Quinoline-6-sulfonyl chloride derivatives often involves copper-catalyzed C-H bond activation. Wu et al. (2013) developed an efficient and concise one-pot protocol to synthesize sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation using aryl sulfonyl chlorides as reagents, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013). Similarly, Patel et al. (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, highlighting the challenge in creating heteroaromatic sulfonyl compounds and presenting a novel approach for their synthesis (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of Quinoline-6-sulfonyl chloride derivatives is crucial for their reactivity and application in synthesis. Studies such as those by Krapf et al. (1988) on chloride-sensitive fluorescent indicators reveal insights into the structure-activity relationships of quinoline derivatives, emphasizing the importance of the quinoline backbone substituted with electron-donating groups for achieving high chloride sensitivity (Krapf et al., 1988).
Chemical Reactions and Properties
Quinoline-6-sulfonyl chloride undergoes various chemical reactions, forming a wide range of derivatives. For instance, Liang et al. (2015) described copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, which proceeded exclusively at the C5-H position, demonstrating the compound's versatility in functional group transformations (Liang et al., 2015).
Physical Properties Analysis
The physical properties of Quinoline-6-sulfonyl chloride derivatives, such as solubility and crystal structure, play a significant role in their application. Zeyada et al. (2013) studied the effect of substitution group variation on the optical functions of quinoline thin films, demonstrating how structural modifications impact the material's refractive index and optical energy gaps (Zeyada et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form various derivatives, are key to the utility of Quinoline-6-sulfonyl chloride in synthetic chemistry. Bao et al. (2019) developed a method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water, showcasing the compound's adaptability in synthesizing diverse sulfonylated derivatives under environmentally friendly conditions (Bao et al., 2019).
Scientific Research Applications
Organic Synthesis and Drug Discovery : A method for synthesizing various 2-sulfonyl quinoline derivatives, which are potentially useful in organic synthesis and drug discovery, has been developed. This process is mild and metal-free, making it suitable for a range of applications (Fu et al., 2017).
Chelation-Assisted C-H Arylation : The chelation-assisted C-H arylation of benzo[h]quinoline with arylsulfonyl chlorides offers a simple approach with broad substrate scope and functional group tolerance. This technique is important for various organic synthesis applications (Xu et al., 2022).
Synthesis of Sulfone Compounds : A novel, metal-free method for the synthesis of sulfone compounds using 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This provides a new and facile synthesis method for sulfone compounds (Wang et al., 2017).
Anti-Inflammatory Agents : Sulfonamide and sulphonyl ester derivatives of quinoline have shown promising anti-inflammatory activity, with certain compounds exhibiting good to moderate activity compared to standard ibuprofen (Bano et al., 2020).
Chloride Ion Sensing : Quinine- and acridine-type indicators, sensitive in detecting low levels of chloride ions, have been studied. Fluorescence quenching is a key factor in their detection capabilities (Martín & Narayanaswamy, 1997).
Water-Based Synthesis Methods : A simple and efficient method for constructing sulfonylated quinolines in water offers moderate to good yields. This method is notable for its favorable functional group tolerance and easy operation with readily available starting materials (Bao et al., 2019).
Copper-Catalyzed Reactions : The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides leads to useful compounds with a wide range of functional groups (Liang et al., 2015).
Safety And Hazards
Quinoline-6-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
While specific future directions for Quinoline-6-sulfonyl chloride were not found in the search results, the synthesis of quinoline derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
quinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-sulfonyl chloride | |
CAS RN |
65433-99-0 | |
Record name | Quinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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